molecular formula C14H8O5 B15249090 1,3,5-Trihydroxyanthraquinone CAS No. 52431-73-9

1,3,5-Trihydroxyanthraquinone

Cat. No.: B15249090
CAS No.: 52431-73-9
M. Wt: 256.21 g/mol
InChI Key: NAOLWIGVYRIGTP-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes . The molecular formula of this compound is C14H8O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trihydroxyanthraquinone can be synthesized through various synthetic routes. One common method involves the hydroxylation of anthraquinone derivatives under controlled conditions. The reaction typically requires a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, reduced anthraquinones, and substituted anthraquinone derivatives .

Scientific Research Applications

Anti-Parasitic Applications

Anthraquinones have demonstrated effectiveness against malaria, schistosomiasis, and filariasis, including elephantiasis . Lymphatic filariasis, caused by Wuchereria bancrofti and Brugia malayi, affects millions globally, and anthraquinones offer a potential treatment avenue . Novel hydroxy-substituted anthraquinones and their preparation processes are being explored for treating various diseases . The exploration of anthraquinone analogs as prophylactic or therapeutic agents for parasitic diseases is vital. These compounds require synthesis and in vivo evaluation to determine their efficacy and toxicity, paving the way for potential therapeutic drugs for filariasis and schistosomiasis .

Synthesis and Production

Traditional methods of producing anthraquinones involve catalytic oxidation of anthracene from coal tar . Alternative methods include Diels-Alder cyclo-addition and Friedel-Crafts acylation reactions . These methods, however, can be complex and costly, making it necessary to find more efficient production techniques .

Other Potential Applications

Chalcones, related compounds, exhibit diverse biological activities, including antibacterial, antifungal, anti-protozoal, and anti-inflammatory properties . Some chalcones have shown strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Salmonella enterica . Certain chalcones also inhibit fungal cell wall development and induce hyphal deformity, suggesting their potential as antifungal agents . Additionally, chalcones have demonstrated anti-inflammatory activity by inhibiting inflammatory cytokines and enzymes . Naphthoquinone and anthraquinone derivatives have been evaluated for their ability to inhibit AChE and BChE . Certain naphthoquinones can bind to amyloid-β aggregates, enhancing their fluorescence properties, suggesting their use as imaging agents for diagnosing early Alzheimer’s disease .

Comparison with Similar Compounds

1,3,5-Trihydroxyanthraquinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its isomers .

Biological Activity

1,3,5-Trihydroxyanthraquinone (THA) is a naturally occurring anthraquinone derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of THA, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a chemical formula of C14H10O5 and features three hydroxyl groups positioned at the 1, 3, and 5 carbon atoms of the anthraquinone structure. This arrangement is crucial for its biological activity as hydroxyl groups can interact with various biomolecules.

Anticancer Activity

THA has demonstrated significant anticancer properties across various studies. Notably:

  • Mechanism of Action : THA induces apoptosis in cancer cells through multiple pathways, including the Akt signaling pathway. It has been reported to inhibit tumor growth in vivo by promoting cell death in resistant cancer cell lines such as adriamycin-resistant human breast cancer cells .
  • Case Study : In a study involving MMQ pituitary adenoma cells, THA significantly inhibited cell proliferation and induced apoptosis via downregulation of miR-200c .
  • Cytotoxicity : The compound exhibited varying levels of cytotoxicity against different cancer cell lines. For instance, the IC50 values for epidermoid cancer KB cell lines were reported at 77 μM .

Antimicrobial Activity

THA displays potent antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • In Vitro Studies : Research indicates that THA has minimum inhibitory concentrations (MICs) of less than 2.5 μM against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : THA enhances the efficacy of conventional antibiotics like methotrexate and 5-fluorouracil against resistant cancer cells, suggesting its potential use as an adjuvant in chemotherapy .

Anti-inflammatory Effects

THA also exhibits anti-inflammatory activities:

  • Mechanism : The compound's immunomodulatory effects are believed to stem from its ability to generate reactive oxygen species (ROS), which play a role in mediating inflammation .
  • Research Findings : Studies have shown that THA can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Data Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis; inhibits growth ,
AntimicrobialMIC < 2.5 μM for several bacteria ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,

Study on Anticancer Activity

In a study published in Marine Drugs, THA was tested on various cancer cell lines. The results indicated that THA significantly inhibited the proliferation of KB cells with an IC50 value of 77 μM. Additionally, it enhanced the cytotoxic effects of other chemotherapeutic agents against resistant cell lines .

Study on Antimicrobial Efficacy

Research conducted on the antimicrobial properties of THA revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values indicating strong antibacterial activity, particularly against Staphylococcus aureus and E. coli .

Properties

CAS No.

52431-73-9

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

1,3,5-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)13(18)7-2-1-3-9(16)11(7)14(8)19/h1-5,15-17H

InChI Key

NAOLWIGVYRIGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Origin of Product

United States

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